6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloro-2H-chromene-3-carboxylic acid and cycloheptylamine.
Condensation Reaction: The carboxylic acid group of 6,8-dichloro-2H-chromene-3-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of cycloheptylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
6,8-dichloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
6,8-dichloro-2H-chromene-3-carboxylic acid: Lacks the amide group and cycloheptyl substitution.
Uniqueness
6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6,8-dichloro-N-cycloheptyl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c18-11-7-10-8-13(17(22)23-15(10)14(19)9-11)16(21)20-12-5-3-1-2-4-6-12/h7-9,12H,1-6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUOVQLKOJJPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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